molecular formula C12H15NO B12677302 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime CAS No. 6590-35-8

2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime

Cat. No.: B12677302
CAS No.: 6590-35-8
M. Wt: 189.25 g/mol
InChI Key: NWACZYDHOBNPSN-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetramethylbicyclo(420)octa-1,3,5-trien-7-one oxime is a complex organic compound with a unique bicyclic structure This compound is characterized by its four methyl groups attached to a bicyclo[420]octa-1,3,5-triene core, with an oxime functional group at the 7-one position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of methyl groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Oxime formation: The final step involves the conversion of the ketone group at the 7-one position to an oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The methyl groups and the oxime functionality can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure and reactivity make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Industry: Used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime involves its interaction with molecular targets through its oxime and methyl groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one
  • 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-ol
  • 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-one

Uniqueness

2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bicyclic core with multiple methyl groups and the oxime functionality sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

6590-35-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(NZ)-N-(2,3,4,5-tetramethyl-7-bicyclo[4.2.0]octa-1,3,5-trienylidene)hydroxylamine

InChI

InChI=1S/C12H15NO/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13-14/h14H,5H2,1-4H3/b13-11-

InChI Key

NWACZYDHOBNPSN-QBFSEMIESA-N

Isomeric SMILES

CC1=C(C(=C\2C(=C1C)C/C2=N/O)C)C

Canonical SMILES

CC1=C(C(=C2C(=C1C)CC2=NO)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.